

Advanced Reactivity and Applications of the 4,5-Dihydroisoxazole Ring System

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Compound of Interest

Compound Name: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

CAS No.: 882530-43-0

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An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

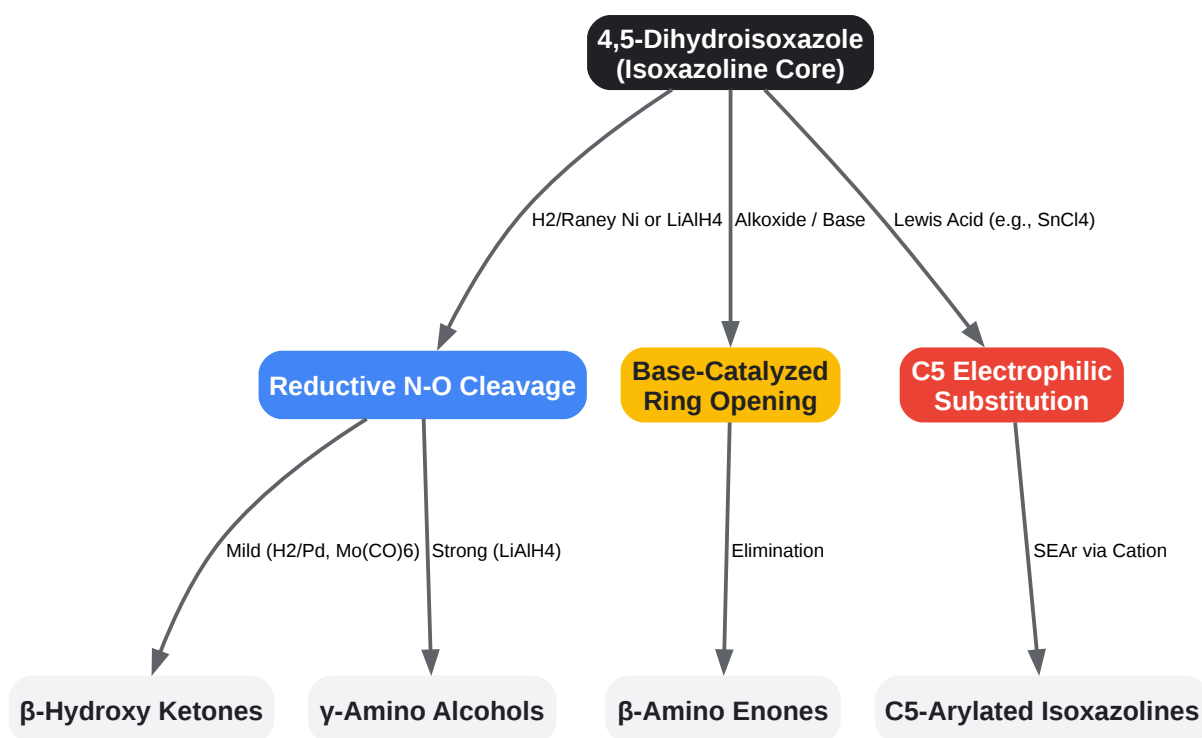
The 4,5-dihydroisoxazole (commonly known as

-isoxazoline) ring system is a premier five-membered heterocycle characterized by adjacent nitrogen and oxygen atoms and a single double bond between C3 and the nitrogen atom. Historically viewed merely as a stable cycloadduct derived from the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, the isoxazoline core has evolved into a highly versatile synthetic intermediate and a privileged pharmacophore in medicinal chemistry. This whitepaper deconstructs the core reactivity of the 4,5-dihydroisoxazole ring, explaining the mechanistic causality behind its transformations, and provides validated, self-consistent protocols for its utilization in drug development.

Structural and Electronic Foundations

The unique reactivity of the 4,5-dihydroisoxazole ring is dictated by its electronic distribution:

- The N–O Bond: The adjacent highly electronegative atoms create a relatively weak bond (~55 kcal/mol) due to lone-pair repulsion. This makes the N–O bond highly susceptible to reductive cleavage, effectively rendering the ring a "masked" aldol adduct[1].
- The C=N Imine Core: The electrophilic nature of the C3 carbon allows for functionalization, particularly when substituted with halogens (e.g., 3-halo-isoxazolines)[2].
- C4 and C5 Positions: Protons at C4 can be acidic if adjacent to electron-withdrawing groups, enabling base-catalyzed ring opening. Conversely, the C5 position can act as an electrophilic center under Lewis acid catalysis, especially in fluorinated derivatives[3].



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Caption: Core reactivity pathways of the 4,5-dihydroisoxazole ring system.

Core Reactivity Profiles

Reductive N–O Bond Cleavage (The "Masked Aldol" Strategy)

The most synthetically valuable transformation of the isoxazoline ring is its reductive cleavage. Because the cycloaddition of nitrile oxides to alkenes is strictly stereospecific (syn-addition), the resulting isoxazoline retains the stereochemistry of the alkene. Cleaving the N–O bond subsequently yields stereodefined

-hydroxy ketones or

-amino alcohols, which are otherwise difficult to synthesize via traditional aldol reactions[1].

- Chemoselectivity and Catalyst Causality:

- H₂ / Raney Nickel: The industry standard for yielding

-hydroxy ketones. Raney Ni selectively inserts into the N–O bond without over-reducing the resulting ketone.

- Mo(CO)₆ or Fe₂(CO)₉: These metal carbonyls provide an exceptionally mild, chemoselective N–O cleavage via a metal-nitrene intermediate. They are preferred when the substrate contains reducible functional groups (like alkynes or halogens) that would be destroyed by hydrogenation[4].

- LiAlH₄: A strong hydride donor that not only cleaves the N–O bond but also completely reduces the transient imine, yielding

-amino alcohols[1].

Electrophilic Aromatic Substitution () at C5

Recent breakthroughs have expanded the reactivity of the isoxazoline core beyond ring-opening. Fluorinated isoxazolines (specifically 4,4,5-trifluorinated derivatives) can undergo targeted C–F bond cleavage when treated with Lewis acids like

. This generates a highly reactive carbocation at the C5 position, which can be intercepted by electron-rich aromatics via an

mechanism. This constructs a new quaternary carbon center at C5 while leaving the isoxazoline ring fully intact[3].

Reactivity of 3-Halo-4,5-dihydroisoxazoles

The 3-halo-

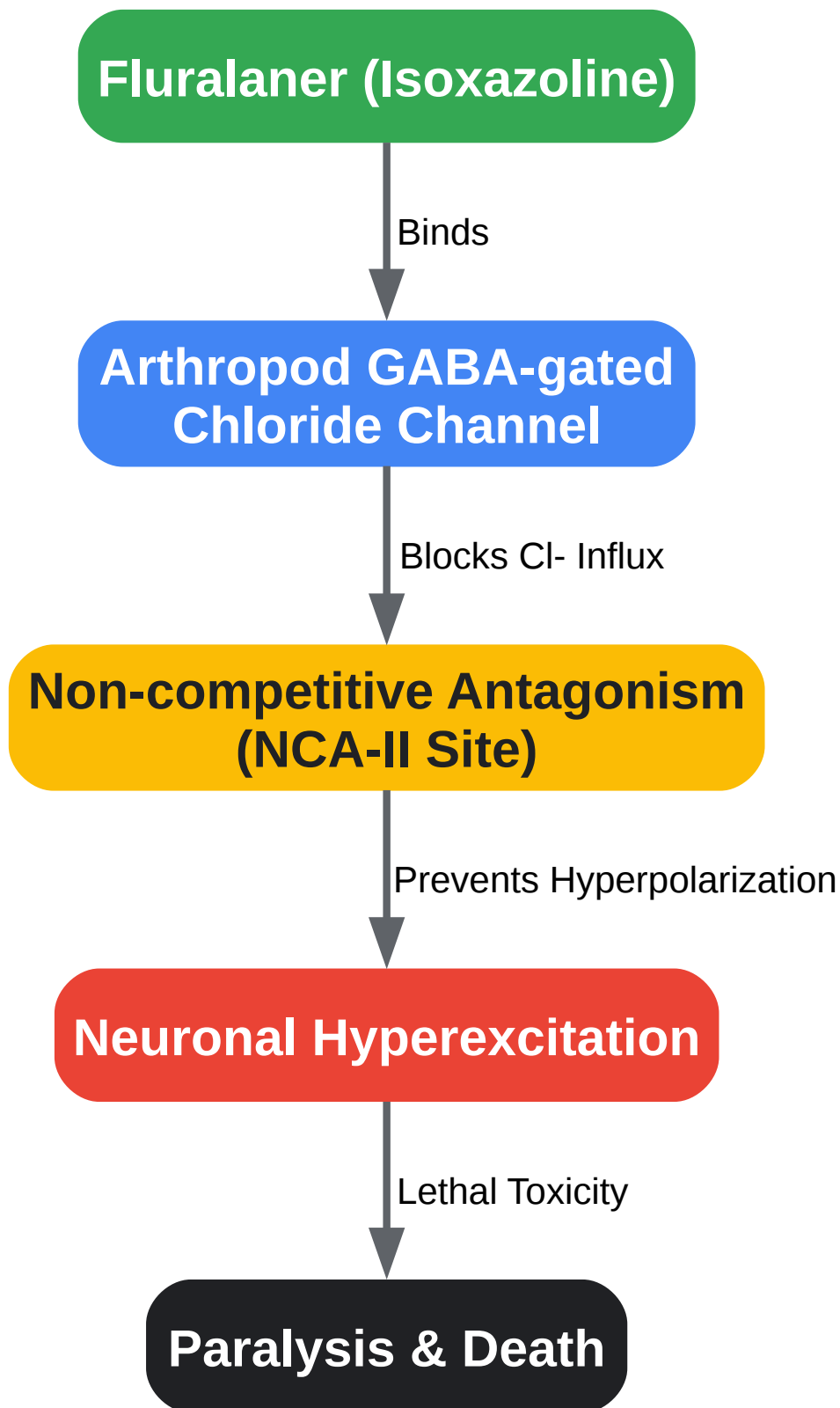
-isoxazoline scaffold acts as a highly handleable electrophilic warhead. The halogen at the C3 position (typically bromine or chlorine) can undergo nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Sonogashira-type reactions). This makes 3-halo-isoxazolines versatile building blocks for appending complex side chains in late-stage drug functionalization[2].

Medicinal Chemistry: The Isoxazoline Ectoparasiticides

In medicinal chemistry, the isoxazoline ring is a privileged scaffold, most notably in a revolutionary class of veterinary ectoparasiticides that includes Fluralaner and Afoxolaner. These compounds are now being aggressively researched for repurposing in human medicine to control vector-borne diseases like Malaria and Zika[5].

Mechanism of Action: Isoxazolines act as potent, non-competitive antagonists (NCAs) at the

-aminobutyric acid (GABA)-gated chloride channels in arthropods. Crucially, they bind to a distinct site (NCA-II) compared to legacy insecticides like fipronil or dieldrin. This binding causality prevents chloride influx, leading to neuronal hyperexcitation, paralysis, and death of the parasite, while exhibiting low toxicity to mammalian GABA receptors[5][6].



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Caption: Mechanism of action of isoxazoline ectoparasiticides on arthropod GABA receptors.

Quantitative Data: Reactivity and Bioactivity Profiles

Table 1: Reagents and Outcomes for Isoxazoline Ring Cleavage

Reagent System	Primary Product	Chemoselectivity / Advantage	Ref
, Raney Ni,	-Hydroxy Ketone	Standard mild cleavage; boric acid prevents retro-aldol.	[1]
,	-Amino Alcohol	Generates in situ; rapid room-temp reduction.	[3]
, MeCN	-Hydroxy Ketone	Tolerates alkynes, alkenes, and halogens; highly selective.	[4]
, THF, Reflux	-Amino Alcohol	Complete reduction of imine intermediate; high yield.	[1]

Table 2: Comparative Insecticidal Activity (

/

) of Isoxazolines

Compound	Target Species	Activity Metric	Notes on Toxicity / Resistance	Ref
Fluralaner	Anopheles mosquitoes	nM	Active against rdl mutated resistant strains.	[5]
Afoxolaner	Aedes aegypti	nM	Proposed for human mass drug administration.	[5]
Compound A13	Plutella xylostella	g/mL	Modified for low bee-toxicity (1/200th of Fluralaner).	[6]
Ethiprole (Control)	Plutella xylostella	g/mL	Legacy phenylpyrazole; widespread resistance issues.	[6]

Validated Experimental Methodologies

Protocol 1: Chemoselective Reductive Cleavage to -Hydroxy Ketones

This protocol utilizes Raney Nickel under a hydrogen atmosphere. The critical addition of boric acid buffers the reaction, preventing base-catalyzed retro-aldol degradation of the sensitive

-hydroxy ketone product.

Materials: 4,5-dihydroisoxazole substrate (1.0 equiv), W-2 Raney Nickel (slurry in water, 50% w/w), Boric acid (

, 2.0 equiv), Ethanol/Water (5:1 v/v).

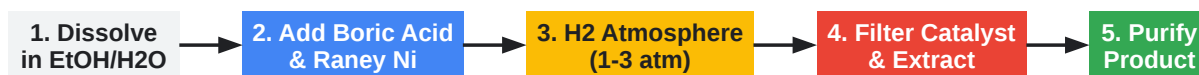
Step-by-Step Workflow:

- **Preparation:** In a thick-walled hydrogenation vessel, dissolve the isoxazoline substrate (10 mmol) in 50 mL of the Ethanol/Water mixture.
- **Buffering:** Add boric acid (20 mmol) to the solution and stir until fully dissolved. **Causality:** The cleavage generates an imine that hydrolyzes to a ketone and ammonia/amines. The resulting basic pH can trigger retro-aldol cleavage. Boric acid maintains a slightly acidic pH to protect the product.
- **Catalyst Addition:** Carefully add the Raney Nickel slurry (approx. 2.0 g). **Safety Note:** Raney Ni is highly pyrophoric; never allow it to dry in air.
- **Hydrogenation:** Seal the vessel, purge three times with Nitrogen, then three times with Hydrogen gas. Pressurize the vessel to 1-3 atm of

and stir vigorously at room temperature for 12-24 hours.
- **Monitoring:** Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active isoxazoline spot indicates completion.
- **Workup:** Vent the hydrogen gas safely. Filter the reaction mixture through a short pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad generously with ethanol.
- **Isolation:** Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Brine. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over

, and evaporate to yield the crude

-hydroxy ketone, which can be purified via flash chromatography.



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Caption: Step-by-step experimental workflow for the reductive cleavage of isoxazolines.

Protocol 2: Synthesis of 3-Bromo-4,5-dihydroisoxazoles via 1,3-Dipolar Cycloaddition

This protocol generates the highly reactive bromonitrile oxide in situ, which is immediately trapped by an alkene dipolarophile to form a 3-bromo-isoxazoline warhead[2].

Materials: Dibromoformaldoxime (1.2 equiv), Alkene dipolarophile (1.0 equiv), Potassium bicarbonate (

, 2.0 equiv), Ethyl Acetate.

Step-by-Step Workflow:

- Setup: Dissolve the alkene (5.0 mmol) and dibromoformaldoxime (6.0 mmol) in 30 mL of Ethyl Acetate in a round-bottom flask equipped with a magnetic stirrer.
- In Situ Dipole Generation: Slowly add solid (10.0 mmol) to the stirring solution at room temperature. Causality: The weak base dehydrohalogenates dibromoformaldoxime to generate bromonitrile oxide transiently. A weak base is chosen to prevent the rapid dimerization of the nitrile oxide into furoxans.
- Cycloaddition: Allow the suspension to stir at room temperature for 16 hours. The reaction is typically highly regioselective, placing the more sterically demanding or electron-donating

group of the alkene at the C5 position of the resulting isoxazoline.

- Quenching & Workup: Add 20 mL of distilled water to dissolve the inorganic salts. Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 15 mL).
- Purification: Wash the combined organic layers with brine, dry over

, and concentrate in vacuo. Purify the crude 3-bromo-4,5-dihydroisoxazole via silica gel chromatography.

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